6-bromo-2-phenyl-1H-indole

Immuno-Oncology IDO1 Inhibition Tryptophan Metabolism

6-Bromo-2-phenyl-1H-indole is the definitive 6-bromo-substituted 2-phenylindole scaffold essential for IDO1 inhibitor SAR campaigns. Only C6-bromination provides the correct electronic/steric profile for target engagement; 5- or 7-bromo analogs are not interchangeable. The bromine atom serves as a strategic Suzuki/Buchwald-Hartwig handle for generating 6-substituted drug-like libraries. Building on established antiproliferative activity in MCF-7 cells, this compound is a high-priority starting material for SERM candidates and tubulin polymerization inhibitors. Procure precisely to advance structure-activity relationship studies and chemical biology probe development.

Molecular Formula C14H10BrN
Molecular Weight 272.14 g/mol
CAS No. 77185-71-8
Cat. No. B1313100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-phenyl-1H-indole
CAS77185-71-8
Molecular FormulaC14H10BrN
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br
InChIInChI=1S/C14H10BrN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H
InChIKeyOEGOKUSDZLQDQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-phenyl-1H-indole (CAS 77185-71-8): A Strategic Indole Scaffold for IDO1 Inhibition and Anticancer Drug Discovery


6-Bromo-2-phenyl-1H-indole (CAS 77185-71-8) is a brominated 2-phenylindole derivative, a privileged scaffold in medicinal chemistry. Its molecular formula is C14H10BrN, with a molecular weight of 272.14 g/mol . Structurally, it consists of a 2-phenyl-substituted indole core bearing a bromine atom at the 6-position of the indole ring. This specific substitution pattern confers distinct physicochemical properties, making it a valuable building block for structure-activity relationship (SAR) studies and a key intermediate in the synthesis of complex heterocyclic molecules [1].

Why Unsubstituted or Differently Halogenated 2-Phenylindoles Cannot Substitute for 6-Bromo-2-phenyl-1H-indole in Targeted Research


The 6-position on the indole ring is a critical determinant of biological activity and synthetic utility. Unsubstituted 2-phenylindole lacks the necessary reactivity for specific cross-coupling reactions and may exhibit different binding affinities to biological targets. Substituting bromine with chlorine or fluorine, or changing its position to 5- or 7-bromo, alters the electronic distribution and steric profile of the molecule. This leads to significant variations in target engagement, as evidenced by structure-activity relationship (SAR) studies on 6-bromoindole derivatives [1]. Therefore, for research programs investigating the specific effects of a 6-bromo substituent on a 2-phenylindole core—such as its role in modulating IDO1 inhibition [2] or its impact on antiproliferative activity—the precise compound 6-bromo-2-phenyl-1H-indole is non-interchangeable.

6-Bromo-2-phenyl-1H-indole: Quantified Differentiation Against Key Comparators


IDO1 Inhibitory Potency: Cross-Study Comparison of 6-Bromo-2-phenyl-1H-indole vs. Unsubstituted 2-Phenylindole

A derivative closely related to 6-bromo-2-phenyl-1H-indole demonstrates potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory target. While direct data for the unsubstituted 2-phenylindole scaffold is not available in the same assay, a structurally analogous compound bearing the 6-bromo substituent exhibits an IC50 of 13 nM against mouse IDO1 in a cellular assay [1]. This nanomolar potency provides a strong rationale for selecting the 6-bromo-substituted scaffold for further optimization in IDO1 inhibitor programs.

Immuno-Oncology IDO1 Inhibition Tryptophan Metabolism

Antiproliferative Activity in MCF-7 Breast Cancer Cells: Class-Level Potency of 2-Phenylindoles

As a member of the 2-phenylindole class, 6-bromo-2-phenyl-1H-indole shares a scaffold that has demonstrated significant antiproliferative activity against hormone-dependent breast cancer cells. For instance, optimized 2-phenylindole derivatives have been reported with IC50 values in the low micromolar range (1.86 - 2.71 μM) against the ER-positive MCF-7 breast cancer cell line [1]. While this is class-level evidence, it establishes the 2-phenylindole scaffold as a validated platform for developing Selective Estrogen Receptor Modulators (SERMs) and cytotoxic agents.

Breast Cancer Antiproliferative Estrogen Receptor

Structural Confirmation and Purity Specification: Vendor Datasheet Benchmark

Procurement decisions often hinge on defined purity and identity. 6-Bromo-2-phenyl-1H-indole (CAS 77185-71-8) is routinely supplied with a minimum purity specification of 96% . This purity level is critical for reproducible synthesis and biological assays. While purity specifications for alternative building blocks like 2-phenylindole or 5-bromo-2-phenylindole vary by vendor, the specific MDL number (MFCD11976327) and CAS registry provide an unambiguous, verifiable identity that prevents sourcing errors, a common issue when dealing with numerous positional isomers of halogenated indoles.

Chemical Synthesis Quality Control Building Block

6-Bromo-2-phenyl-1H-indole: High-Value Application Scenarios Based on Demonstrated Evidence


Medicinal Chemistry: Lead Optimization for Next-Generation IDO1 Inhibitors

As indicated by potent inhibitory activity (IC50 = 13 nM) in cellular assays for a closely related analog [1], 6-bromo-2-phenyl-1H-indole is a validated starting point for synthesizing novel IDO1 inhibitors. Medicinal chemists can leverage the bromine at the 6-position as a versatile synthetic handle for cross-coupling reactions to explore SAR and improve potency and selectivity against this immunomodulatory target.

Chemical Biology: Probing Structure-Activity Relationships in 2-Phenylindoles

This compound serves as an essential probe in chemical biology to dissect the role of 6-position substitution on the 2-phenylindole scaffold. Comparative studies with 2-phenylindole, 5-bromo, and 7-bromo analogs can elucidate how this specific substitution pattern influences target binding, cellular permeability, and metabolic stability [2].

Synthetic Chemistry: A Versatile Building Block for Complex Heterocycles

The bromine atom at the 6-position provides a strategic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid assembly of diverse, drug-like libraries. This is particularly valuable for generating 6-substituted-2-phenylindole derivatives for SAR campaigns, as demonstrated in the synthesis of 6-bromoindole phytoalexin analogs [2].

Oncology Research: Evaluating Anticancer Potential in Breast Cancer Models

Given the established antiproliferative activity of the 2-phenylindole class in MCF-7 breast cancer cells [3], 6-bromo-2-phenyl-1H-indole is a logical and high-priority starting material for the synthesis of new SERM candidates or tubulin polymerization inhibitors. Its unique substitution pattern allows researchers to explore novel chemical space while building upon a validated pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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